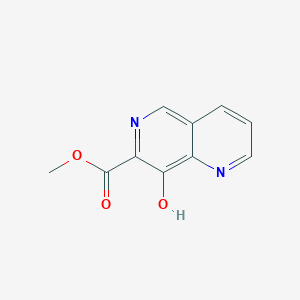

Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate

Cat. No. B1630050

Key on ui cas rn:

410542-68-6

M. Wt: 204.18 g/mol

InChI Key: WDCSXBRXJCGXNG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06919351B2

Procedure details

3-{[Methoxycarbonylmethyl-(toluene-4-sulfonyl)-amino]-methyl}-pyridine-2-carboxylic acid isopropyl ester (1.02 mol) was dissolved in dry methanol (4000 ml) and cooled to zero degrees under nitrogen. Then via addition funnel, sodium methoxide (137.8 g, 2.5 mol) was added slowly to avoid any exotherm. The reaction was stirred at zero degrees, and checked by HPLC after 1.5 hours and was found to be completed. The solvent was removed in vacuo to obtain a reddish-orange oil, which was partitioned between water (1L) and ethyl acetate (1L). The organic layer was back extracted with saturated sodium bicarbonate solution. The pH of the aqueous layer was adjusted to 7, and the layer was maintained at this pH while extracting with methylene chloride. The organic layer was dried with Na2SO4, filtered, and the solvent was removed in vacuo to obtain a tan solid. The solid was dissolved in hot ethyl acetate, and the solution was filtered while hot to filter out any insoluble material. The product precipitated upon cooling. The precipitate was then filtered and dried in a vacuum oven. The filtrate was recrystallized by concentrating the filtrate and redissolving the resulting solid in a minimal amount of methylene chloride. Sufficient ethyl acetate was added to turn the solution slightly cloudy, after which the solution was boiled to reduce the volume, cooled, and the resulting crystals were filtered out and dried in a vacuum oven.

Quantity

1.02 mol

Type

reactant

Reaction Step One

Name

sodium methoxide

Quantity

137.8 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

C([O:4][C:5]([C:7]1[C:12]([CH2:13][N:14]([CH2:25][C:26]([O:28][CH3:29])=[O:27])S(C2C=CC(C)=CC=2)(=O)=O)=[CH:11][CH:10]=[CH:9][N:8]=1)=O)(C)C.C[O-].[Na+]>CO.C(OCC)(=O)C>[OH:4][C:5]1[C:25]([C:26]([O:28][CH3:29])=[O:27])=[N:14][CH:13]=[C:12]2[C:7]=1[N:8]=[CH:9][CH:10]=[CH:11]2 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.02 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)OC(=O)C1=NC=CC=C1CN(S(=O)(=O)C1=CC=C(C=C1)C)CC(=O)OC

|

|

Name

|

|

|

Quantity

|

4000 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Two

|

Name

|

sodium methoxide

|

|

Quantity

|

137.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C[O-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction was stirred at zero degrees

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to zero degrees under nitrogen

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Then via addition funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was removed in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain a reddish-orange oil, which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was partitioned between water (1L) and ethyl acetate (1L)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The organic layer was back extracted with saturated sodium bicarbonate solution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the layer was maintained at this pH

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

while extracting with methylene chloride

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic layer was dried with Na2SO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was removed in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain a tan solid

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the solution was filtered while hot

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

to filter out any insoluble material

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product precipitated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

upon cooling

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The precipitate was then filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in a vacuum oven

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The filtrate was recrystallized

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

by concentrating the filtrate

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

redissolving the resulting solid in a minimal amount of methylene chloride

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Sufficient ethyl acetate was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the resulting crystals were filtered out

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in a vacuum oven

|

Outcomes

Product

Details

Reaction Time |

1.5 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

OC=1C(=NC=C2C=CC=NC12)C(=O)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |